molecular formula C12H15BrN2OS B4937375 2-(1,3-benzothiazol-3-ium-3-yl)-N-propylacetamide;bromide

2-(1,3-benzothiazol-3-ium-3-yl)-N-propylacetamide;bromide

Cat. No.: B4937375
M. Wt: 315.23 g/mol
InChI Key: SZLSEEGVNGPXJG-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-3-ium-3-yl)-N-propylacetamide;bromide is a chemical compound that belongs to the benzothiazolium family. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. The presence of the benzothiazolium moiety imparts specific chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-3-ium-3-yl)-N-propylacetamide;bromide typically involves the reaction of 1,3-benzothiazole with N-propylacetamide in the presence of a brominating agent. The reaction conditions often include:

    Solvent: Commonly used solvents include acetonitrile or dimethylformamide (DMF).

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is common.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-3-ium-3-yl)-N-propylacetamide;bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles like chloride or iodide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(1,3-Benzothiazol-3-ium-3-yl)-N-propylacetamide;bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-3-ium-3-yl)-N-propylacetamide;bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazolium moiety can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound may interfere with cellular pathways, affecting cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate
  • 4-(1,3-Benzothiazol-3-ium-3-yl)-1-butanesulfonate
  • 3-(2,5-Dimethyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate

Uniqueness

2-(1,3-Benzothiazol-3-ium-3-yl)-N-propylacetamide;bromide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the N-propylacetamide group enhances its solubility and bioavailability, making it more effective in various applications compared to similar compounds.

Properties

IUPAC Name

2-(1,3-benzothiazol-3-ium-3-yl)-N-propylacetamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS.BrH/c1-2-7-13-12(15)8-14-9-16-11-6-4-3-5-10(11)14;/h3-6,9H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLSEEGVNGPXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C[N+]1=CSC2=CC=CC=C21.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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